

# Calceolarioside B molecular dynamics simulation Omicron BA.2

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Calceolarioside B

CAS No.: 105471-98-5

Cat. No.: S628172

[Get Quote](#)

## Background & Significance of Calceolarioside B

The SARS-CoV-2 Omicron BA.2 variant is characterized by extensive mutations in its Spike (S) protein, which enhance its ability to evade immunity provided by existing vaccines and monoclonal antibodies [1]. **Calceolarioside B**, a compound extracted from the traditional Chinese herb *Akebia quinata* (Mutong), has emerged as a candidate for COVID-19 treatment. It is hypothesized to work by **inhibiting the viral entry process** and **modulating the harmful host immune response** (such as cytokine storm), making it a potential dual-function therapeutic [1].

## Key Experimental Findings & Quantitative Data

| Experimental Assay            | Key Finding                                            | Quantitative Result / Affinity                                                                           |
|-------------------------------|--------------------------------------------------------|----------------------------------------------------------------------------------------------------------|
| Molecular Docking             | Predicted stable binding to Omicron BA.2 S protein RBD | Binding affinity: -19.87 kcal/mol [1]                                                                    |
| Biolayer Interferometry (BLI) | Validated high-affinity binding to S protein RBD       | Dissociation constant ( $K_D$ ) in the $\mu\text{M}$ range (serial dilution from 100 $\mu\text{M}$ ) [1] |

| Experimental Assay      | Key Finding                                           | Quantitative Result / Affinity                                                 |
|-------------------------|-------------------------------------------------------|--------------------------------------------------------------------------------|
| Pseudovirus Entry Assay | Significant inhibition of viral entry into host cells | Significant inhibition (specific IC50 not detailed) [1]                        |
| ELISA                   | Reduction of key inflammatory cytokine                | IL-6 expression reduced by 43.18% [1]                                          |
| Flow Cytometry          | Promotion of anti-inflammatory macrophage phenotype   | Promoted switch from pro-inflammatory M1 to anti-inflammatory M2 phenotype [1] |

## Detailed Experimental Protocols

### Protocol 1: Molecular Docking & Dynamics Simulation

This protocol predicts the binding interaction between **calceolarioside B** and the SARS-CoV-2 Omicron BA.2 Spike protein's Receptor-Binding Domain (RBD) [1].

- **1. Protein and Ligand Preparation**
  - **Target Protein:** Retrieve the three-dimensional structure of the SARS-CoV-2 Omicron BA.2 S protein RBD (PDB ID: 7UB5) from the RCSB Protein Data Bank.
  - **Ligand Structure:** Download the 3D chemical structure of **calceolarioside B** from the PubChem database.
  - **Software Preparation:** Use protein preparation wizard (Schrödinger) to optimize the protein structure (add hydrogens, remove water molecules, correct bond orders, and minimize energy). Use LigPrep (Schrödinger) to generate optimized 3D ligand structures with correct chirality.
- **2. Molecular Docking**
  - **Binding Site Mapping:** Use the SiteMap tool to identify potential binding pockets on the RBD.
  - **Grid Generation:** Create a receptor grid file centered on the identified binding site within the RBD.
  - **Docking Execution:** Perform molecular docking using Glide within the Maestro software suite. The docking protocol will generate multiple binding poses, which are then ranked based on their docking scores (GlideScore) and visual inspection of interactions.
- **3. Molecular Dynamics (MD) Simulation**
  - **System Setup:** Use GROMACS software to place the top-ranked docking pose into a dodecahedral water box with SPC water molecules and neutralize the system with ions.

- **Simulation Run:** Perform the MD simulation using the OPLS-AA force field. The standard protocol includes:
  - Energy minimization (max. 50,000 steps).
  - NVT equilibration (constant Number of particles, Volume, and Temperature) at 300 K.
  - NPT equilibration (constant Number of particles, Pressure, and Temperature) at 1 bar.
  - Production run for a defined period (e.g., 100 nanoseconds).
- **Trajectory Analysis:** Analyze the root-mean-square deviation (RMSD) of the protein-ligand complex and calculate the interaction energy to assess the stability and strength of the binding.

The workflow for this computational analysis can be summarized as follows:



[Click to download full resolution via product page](#)

## Protocol 2: Biolayer Interferometry (BLI) Affinity Assay

This protocol experimentally validates the binding affinity observed in computational studies [1].

- **1. Biosensor Preparation**
  - Dilute the SARS-CoV-2 Omicron BA.2 Spike-RBD His-tagged protein to a concentration of 40 µg/mL in PBS.
  - Immobilize the diluted protein onto Ni-NTA biosensors by loading for 300 seconds.
- **2. Baseline and Association**
  - Establish a baseline signal by immersing the protein-loaded biosensors in PBS for 60 seconds.
  - Prepare a series of **calceolarioside B** solutions in PBS, with concentrations ranging from 100 µM down to 3.13 µM using serial dilution.
  - For the association phase, move the biosensors to the wells containing the serially diluted **calceolarioside B** and incubate for 180 seconds while measuring the wavelength shift.
- **3. Dissociation and Analysis**
  - Move the biosensors back to a PBS-only well for the dissociation phase, lasting 180 seconds.
  - Use the Data Analysis Software (e.g., from Sartorius) to fit the binding sensorgrams to a 1:1 binding model and calculate the dissociation constant ( $K_D$ ).

## Protocol 3: Cell-Based Pseudovirus Entry Assay

This protocol evaluates the functional effect of **calceolarioside B** on inhibiting viral cell entry [1].

- **1. Cell Line Preparation**
  - Generate a Human Embryonic Kidney (HEK) 293T cell line that stably expresses the human ACE2 receptor. This is achieved via lentiviral transduction using plasmids encoding ACE2-EGFP or ACE2-mcherry.
  - Culture the stable ACE2-293T cells and seed them into multi-well plates at an appropriate density (e.g.,  $5 \times 10^4$  cells per well in a 6-well plate) 24 hours before the assay.
- **2. Pseudovirus and Compound Incubation**
  - Pre-incubate SARS-CoV-2 Omicron BA.2 pseudovirus with varying concentrations of **calceolarioside B** for a set time (e.g., 1 hour) at 37°C.
  - Add the pseudovirus-compound mixture to the pre-seeded ACE2-293T cells and incubate for the required infection period (e.g., 24-48 hours).
- **3. Infection Readout**
  - The readout can be fluorescence measurement (if using a fluorescent protein reporter) or luciferase activity measurement (if using a luciferase reporter).
  - Calculate the percentage inhibition of viral entry by comparing the readout from **calceolarioside B**-treated wells to that of untreated virus control wells.

## Protocol 4: Immunomodulatory Activity Assessment

This protocol determines the compound's effect on the host immune response [1].

- **1. Cell Stimulation and Treatment**

- Use an appropriate immune cell model, such as primary macrophages or a macrophage cell line (e.g., RAW 264.7).
- Stimulate the cells with a pro-inflammatory agent like Lipopolysaccharide (LPS) to induce inflammation.
- Co-treat the stimulated cells with a range of concentrations of **calceolarioside B**.

- **2. Cytokine Level Measurement**

- After incubation (e.g., 24 hours), collect the cell culture supernatant.
- Use an Enzyme-Linked Immunosorbent Assay (ELISA) kit to quantify the levels of specific inflammatory cytokines, such as IL-6, in the supernatant.

- **3. Macrophage Phenotype Analysis**

- Harvest the cells after treatment.
- Stain the cells with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) macrophage surface markers.
- Analyze the stained cells using flow cytometry to determine the percentage of cells that have shifted from the M1 to the M2 phenotype.

The proposed dual mechanism of action of **calceolarioside B**, derived from these experimental findings, is illustrated below:



Click to download full resolution via product page

## Application Notes for Researchers

- **Starting Point for Analogs:** The computational models (docking and MD simulation) are valuable for structure-activity relationship (SAR) studies. Researchers can use the identified binding pose of **calceolarioside B** to design and virtually screen analogs for improved potency [1].
- **Combination Therapy Potential:** Given its dual antiviral and anti-inflammatory action, **calceolarioside B** could be a candidate for combination therapy with direct-acting antivirals to provide both virological control and mitigation of severe inflammation [1].
- **Protocol Flexibility:** The pseudovirus entry assay can be adapted to other SARS-CoV-2 variants or even other enveloped viruses by pseudotyping with different viral glycoproteins. The immunomodulatory protocols can be extended to measure a broader panel of cytokines or other immune cell types [1].
- **Validation Steps:** As these findings are primarily based on one study and pseudovirus models, essential next steps include validation with authentic SARS-CoV-2 Omicron BA.2 virus in a BSL-3 laboratory and further investigation in relevant animal models [1].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. inhibits SARS-CoV- Calceolarioside . B variant cell... 2 Omicron BA 2 [virologyj.biomedcentral.com]

To cite this document: Smolecule. [Calceolarioside B molecular dynamics simulation Omicron BA.2].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b628172#calceolarioside-b-molecular-dynamics-simulation-omicron-ba-2>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)